Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

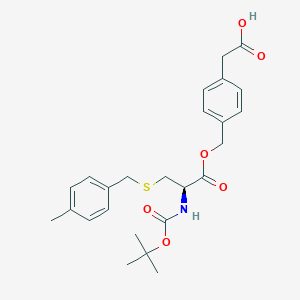

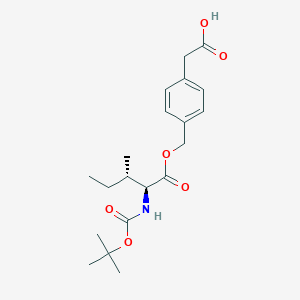

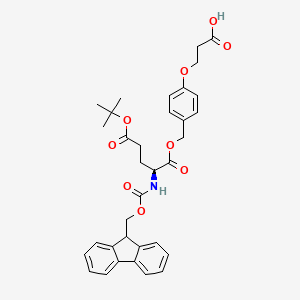

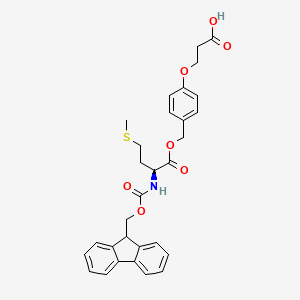

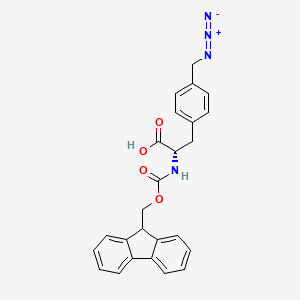

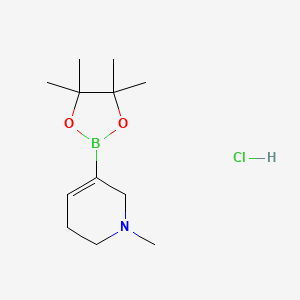

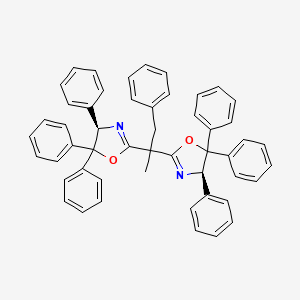

“Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH” is a chemical compound used in peptide synthesis. It has a molecular weight of 549.64 . The compound appears as a white powder .

Molecular Structure Analysis

The IUPAC name of the compound is 3-[4-({[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(methylsulfanyl)butanoyl]oxy}methyl)phenoxy]propanoic acid . The InChI code is 1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 .Physical And Chemical Properties Analysis

“Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH” is a white powder . It should be stored at 0 - 8°C .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The Fmoc group is a common protecting group used in solid-phase peptide synthesis (SPPS). It protects the amino group during the coupling of amino acids to form peptides. The Fmoc group is removed under basic conditions, which do not affect other protecting groups like t-Boc, making it highly selective .

Hydrogel Formation

Fmoc-protected amino acids can self-assemble into hydrogels, which are networks of polymer chains that can retain a large amount of water. These hydrogels have potential biomedical applications such as drug delivery systems and scaffolds for tissue engineering .

Biomedical Imaging

The aromatic nature of the Fmoc group allows for the incorporation of fluorescent properties into peptides. This can be utilized in biomedical imaging to track the location and concentration of peptides in biological systems .

Drug Delivery

Fmoc-protected peptides can be used to create carriers for drug molecules. The hydrophobic Fmoc group can enhance the penetration of the drug through biological membranes, improving the efficacy of drug delivery .

Tissue Engineering

The self-assembling property of Fmoc-protected peptides can be exploited to create scaffolds that mimic the extracellular matrix, providing a structure for cells to adhere and grow, which is crucial in tissue engineering applications .

Diagnostic Tools

Peptides with Fmoc protection can be designed to interact with specific biomarkers, making them useful as diagnostic tools for detecting diseases or monitoring therapeutic progress .

pH-Controlled Gelation

Fmoc-protected amino acids can form gels that respond to pH changes. This property can be used to create smart materials that release their payload in response to the pH of the environment, which is particularly useful in targeted drug delivery .

Thixotropic Materials

Some Fmoc-protected peptides can form thixotropic gels, which are gels that become less viscous under stress and return to their more solid state once the stress is removed. This property is valuable in applications where controlled flow or spreadability is required .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFYTONJOXFULV-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-met-O-CH2-PH-och2-CH2-cooh | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)